5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide
Description
5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a 2-methyl-1,3-dioxoisoindolin-5-yl substituent.
Properties
IUPAC Name |
5-bromo-N-(2-methyl-1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c1-17-13(19)8-3-2-7(6-9(8)14(17)20)16-12(18)10-4-5-11(15)21-10/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVANQBIOPZDMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The thiophene ring is then introduced through a bromination reaction, where bromine is added to the thiophene ring under controlled conditions . The final step involves the coupling of the brominated thiophene with the isoindoline-1,3-dione derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the isoindoline-1,3-dione moiety.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Condensation: Aromatic primary amines and maleic anhydride derivatives under reflux conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form the final product.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promising results in anticancer research. For instance, derivatives of similar structures have been evaluated for their antiproliferative activities against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal carcinoma). Studies indicate that modifications in the thiophene structure can enhance cytotoxicity, with IC50 values demonstrating significant potency compared to conventional agents like cisplatin .
Mechanism of Action
Research on related compounds suggests that the mechanism of action may involve the inhibition of key cellular pathways responsible for cancer cell proliferation. Molecular docking studies have indicated potential binding interactions with specific receptors involved in tumor growth, supporting the design of new anticancer agents based on this scaffold .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide. These compounds have been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The structure's unique features contribute to its ability to disrupt microbial cell membranes or interfere with metabolic processes .
Material Science Applications
Organic Electronics
The thiophene moiety in the compound is crucial for applications in organic electronics. Thiophenes are known for their electrical conductivity and ability to form stable thin films, making them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research indicates that incorporating brominated thiophene derivatives can enhance the electronic properties and stability of these materials .
Photovoltaic Devices
Studies have shown that thiophene-based compounds can be utilized as active materials in solar cells. The incorporation of this compound into polymer blends has been explored to improve light absorption and charge transport properties, leading to increased efficiency in photovoltaic devices .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound distinguishes itself through the 2-methyl-1,3-dioxoisoindolin-5-yl group, which introduces steric bulk and electron-withdrawing oxo groups. Key analogs include:
Key Differences :
- Steric Hindrance : The 2-methyl group in the isoindolin moiety may reduce reactivity in cross-coupling reactions compared to less bulky analogs.
Insights :
Physicochemical Properties
Key properties of analogs (e.g., molecular weight, logP) are influenced by substituents:
Insights :
- The isoindolin group likely increases molecular weight and lipophilicity (logP) compared to pyrazine/pyridine analogs.
- Electron-withdrawing groups (e.g., cyano, oxo) enhance polarity but may reduce solubility .
Electronic and Reactivity Profiles
DFT studies on analogs reveal substituent effects on frontier molecular orbitals (FMOs) and nonlinear optical (NLO) properties:
Biological Activity
5-Bromo-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a bromine atom and an isoindoline moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 353.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It has been shown to bind to certain receptors, potentially altering signaling pathways associated with cell growth and apoptosis.
Biological Activity Overview
| Activity | Type | Source/Reference |
|---|---|---|
| Anticancer | In vitro studies | |
| Antimicrobial | Bacterial inhibition | |
| Anti-inflammatory | Cytokine modulation |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
